Triphenylsulfanium hydrogen carbonate
CAS No.: 136803-27-5
Cat. No.: VC19106821
Molecular Formula: C19H16O3S
Molecular Weight: 324.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 136803-27-5 |
|---|---|
| Molecular Formula | C19H16O3S |
| Molecular Weight | 324.4 g/mol |
| IUPAC Name | hydrogen carbonate;triphenylsulfanium |
| Standard InChI | InChI=1S/C18H15S.CH2O3/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3)4/h1-15H;(H2,2,3,4)/q+1;/p-1 |
| Standard InChI Key | HQTAWELDMLCJKR-UHFFFAOYSA-M |
| Canonical SMILES | C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.C(=O)(O)[O-] |
Introduction
Chemical Structure and Molecular Properties
Molecular Architecture
The compound consists of a triphenylsulfonium cation ([C₆H₅]₃S⁺) paired with a hydrogen carbonate anion (HCO₃⁻). The sulfonium center adopts a trigonal pyramidal geometry, with sulfur bonded to three phenyl groups and carrying a positive charge. The hydrogen carbonate anion contributes a planar structure stabilized by resonance between its oxygen atoms . The SMILES notation for the compound, C1=CC=C(C=C1)S+C3=CC=CC=C3.C(=O)(O)[O-], explicitly defines the connectivity of the phenyl rings and the bicarbonate group .
Spectroscopic and Computational Data
The InChI string provides a standardized representation of the compound’s structure, enabling precise database queries and computational modeling. Theoretical calculations predict moderate polarity due to the ionic nature of the sulfonium-bicarbonate pairing, which may influence solubility in polar solvents.
Synthesis and Formation Pathways
Purification and Characterization
Crystallization from ethanol-water mixtures or chromatographic techniques (e.g., ion-exchange chromatography) could isolate the product. Characterization would rely on:
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¹H NMR: Aromatic proton signals (δ 7.2–7.6 ppm) from phenyl groups and absence of chloride ions.
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IR Spectroscopy: Stretching vibrations for bicarbonate (≈1300–1500 cm⁻¹) and sulfonium C-S bonds (≈700 cm⁻¹).
Comparative Analysis with Related Compounds
| Compound | Chemical Formula | Key Properties | Applications |
|---|---|---|---|
| Triphenylsulfanium chloride | [C₆H₅]₃S⁺Cl⁻ | High thermal stability, hygroscopic | Photoinitiators, ionic liquids |
| Sodium bicarbonate | NaHCO₃ | Mild alkalinity, water-soluble | Leavening agents, pH buffering |
| Triphenylsulfanium hydrogen carbonate | C₁₉H₁₆O₃S | Ionic pairing with buffering anion, moderate polarity | Polymer chemistry, biochemical systems |
This compound’s dual functionality distinguishes it from simpler sulfonium salts or bicarbonates, enabling synergistic effects in multiphasic reactions.
Challenges and Future Directions
Current limitations include a lack of experimental data on solubility, stability under thermal stress, and toxicity profiles. Future research should prioritize:
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Synthetic Optimization: Developing reproducible, high-yield synthesis methods.
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Application-Specific Testing: Evaluating performance in photopolymerization and biocatalytic systems.
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Environmental Impact Assessments: Investigating biodegradation pathways and ecotoxicological effects.
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